molecular formula C21H14ClN3O B8287925 4-(4-Phenylquinazolin-2-ylamino)benzoyl chloride

4-(4-Phenylquinazolin-2-ylamino)benzoyl chloride

Cat. No.: B8287925
M. Wt: 359.8 g/mol
InChI Key: LFGIKTCMVMVGBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Phenylquinazolin-2-ylamino)benzoyl chloride is a useful research compound. Its molecular formula is C21H14ClN3O and its molecular weight is 359.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H14ClN3O

Molecular Weight

359.8 g/mol

IUPAC Name

4-[(4-phenylquinazolin-2-yl)amino]benzoyl chloride

InChI

InChI=1S/C21H14ClN3O/c22-20(26)15-10-12-16(13-11-15)23-21-24-18-9-5-4-8-17(18)19(25-21)14-6-2-1-3-7-14/h1-13H,(H,23,24,25)

InChI Key

LFGIKTCMVMVGBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of 4-(4-phenylquinazolin-2-ylamino)benzoic acid (1.19 g, 3.49 mmol), prepared as described in Example 10, in dichloromethane (50 mL) was added a catalytic amount of dimethylformamide (100 μL) and thionyl chloride (1.50 mL, 20.6 mmol), and the resulting mixture was stirred at rt overnight. The solid was filtered, washed with hexanes, and dried under reduced pressure (high vacuum) to give the product (4-(4-phenylquinazolin-2-ylamino)benzoyl chloride) as a yellow solid (1.21 g, 97%). This material was then added portionwise to a solution of commercially available 3-amino-4-methylbenzyl alcohol (600 mg, 4.37 mmol), and triethylamine (1.0 mL, 7.2 mmol) in dichloromethane (50 mL) that had been cooled to 0° C. in an ice bath. The mixture was allowed to warm to rt overnight, then the solid was collected by filtration, washed with saturated sodium bicarbonate and water and dried under reduced pressure to give N-(5-hydroxymethyl-2-methylphenyl)-4-(4-phenylquinazolin-2-ylamino)benzamide as a pure yellow solid (1.33 g, 86%).
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
100 μL
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Yield
97%

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